3-(4-Methyl-1,3-thiazol-2-yl)phenol
Overview
Description
Scientific Research Applications
Fluorescent Sensors for Metal Ions Detection
"3-(4-Methyl-1,3-thiazol-2-yl)phenol" and its derivatives have been studied for their potential as fluorescent sensors for the detection of metal ions. Lambert et al. (2000) investigated the preparative, UV-visible and fluorescence spectroscopic, and Al3+ coordination characteristics of ligands containing the conjugated phenolic substituted thiazoline chromophore for selective Al3+ detection. This research could be significant for studying intracellular Al3+ levels, indicating the compound's application in biological and environmental monitoring (Lambert et al., 2000).
Corrosion Inhibitors
Yılmaz et al. (2016) explored the effects of 2-((thiazole-2-ylimino)methyl)phenol as a corrosion inhibitor for mild steel in acidic environments. This study is relevant for industrial applications where corrosion resistance is crucial. The compound showed potential in protecting metal surfaces, highlighting its significance in materials science and engineering (Yılmaz et al., 2016).
Organic Synthesis and Characterization
Ermiş and Durmuş (2020) focused on the synthesis, spectroscopic characterization, and theoretical studies of thiophene-benzothiazole derivative compounds, which include variations of "3-(4-Methyl-1,3-thiazol-2-yl)phenol." These compounds were evaluated for their solvent effects on UV-Vis absorption, providing insights into their chemical behavior and applications in synthetic chemistry (Ermiş & Durmuş, 2020).
Molecular Docking and Quantum Chemical Studies
Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a derivative of "3-(4-Methyl-1,3-thiazol-2-yl)phenol" to understand its molecular structure and potential biological effects. This study provides a foundation for future research into the biological and pharmacological applications of this compound (Viji et al., 2020).
properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-6-13-10(11-7)8-3-2-4-9(12)5-8/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUECVXQPANCVMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-1,3-thiazol-2-yl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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